molecular formula C7H17ClOSi2 B1590873 Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl- CAS No. 88456-93-3

Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-

Cat. No.: B1590873
CAS No.: 88456-93-3
M. Wt: 208.83 g/mol
InChI Key: RDGCOJHKQYOHIH-UHFFFAOYSA-N
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Description

“Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-” is a chemical compound with the CAS number 2362-10-9 . It is also known as 1,3-Bis(chloromethyl)tetramethyldisiloxane .


Synthesis Analysis

The synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives can be achieved via subsequent hydrosilylation of alkenes and alkynes . This methodology has vast functional group tolerance and is extremely efficient towards the formation of novel disiloxane-based building blocks .


Chemical Reactions Analysis

The Blanc chloromethylation (also called the Blanc reaction) is a chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . This reaction is catalyzed by Lewis acids such as zinc chloride .

Scientific Research Applications

Polymerization and Copolymerization Processes

Disiloxane-bridged zirconocene complexes, including tetramethyldisiloxanediyl derivatives, have been utilized to initiate the homopolymerization of ethene as well as copolymerization with α-olefins. These complexes, when combined with modified methylaluminoxane as a cocatalyst, exhibit reasonable activity in polymerization processes. However, it's noted that the molecular weight of the resulting polyethene decreases with increasing polymerization temperature (Lee et al., 1996).

Organosilicon Compound Synthesis

Disiloxanes with various functional groups have been the subject of extensive study in plasma polymerization, highlighting their reactivity and the potential for creating crosslinked polydimethylsiloxane-like structures. Such studies also delve into the retention of functional groups post-polymerization and the implications for materials science (Cai et al., 1992).

Sol-Gel Chemistry and Material Science

The sol-gel chemistry of organotrialkoxysilanes, including chloromethyl derivatives, has been explored to understand their capacity to form gels through sol-gel processes. This research provides insights into the formation of silsesquioxanes and their application in introducing organic functionalities into sol-gel materials (Loy et al., 2000).

Novel Organosilicon Syntheses

Studies have also been conducted on the synthesis of new organofunctional disilanes containing chloromethyl groups. These investigations cover the synthesis and reactions of compounds like (dichloromethyl)pentamethyldisilane and 1,2-bis(chloromethyl)tetramethyldisilane, revealing potential for intramolecular rearrangements and applications in organosilicon chemistry (Kumada & Ishikawa, 1964).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, and serious eye damage/eye irritant . It is recommended to handle this compound with care, wearing protective gloves/clothing/eye protection/face protection, and to store it in a well-ventilated place .

Properties

IUPAC Name

chloromethyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClOSi2/c1-6-10(2,3)9-11(4,5)7-8/h6H,1,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGCOJHKQYOHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)O[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556255
Record name 1-(Chloromethyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88456-93-3
Record name 1-(Chloromethyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-
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Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-
Reactant of Route 3
Disiloxane, 1-(chloromethyl)-3-ethenyl-1,1,3,3-tetramethyl-

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